Isoxazol-4-ylmethanamine

Description

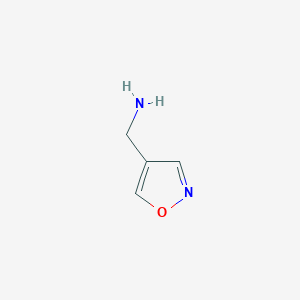

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETGVWXXGWZBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440606 | |

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173850-43-6 | |

| Record name | 4-Isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173850-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Isoxazol-4-ylmethanamine

Abstract

The isoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved therapeutics.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after component in drug design. This compound, in particular, serves as a critical building block, providing a versatile handle for incorporating the isoxazole core into larger molecules via its primary amine functionality. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable intermediate, intended for researchers and professionals in organic synthesis and drug development. We will dissect two primary retrosynthetic pathways, offering detailed protocols, mechanistic insights, and a comparative analysis to inform practical laboratory applications.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached by disconnecting the target molecule at the C4-methyleneamine bond. This retrosynthetic analysis reveals two highly practical and widely employed precursor molecules: isoxazole-4-carbaldehyde and isoxazole-4-carbonitrile . Each of these intermediates represents the starting point for a distinct and robust synthetic strategy.

Caption: Retrosynthetic pathways to this compound.

This guide will focus on these two convergent strategies:

-

Strategy A: The synthesis and subsequent reductive amination of isoxazole-4-carbaldehyde.

-

Strategy B: The synthesis and subsequent reduction of isoxazole-4-carbonitrile.

Core Isoxazole Ring Synthesis: Foundational Methods

Before elaborating the C4-substituent, the isoxazole ring itself must be constructed. The choice of method often dictates how the C4 "handle" is introduced. Two prevalent methods are the [3+2] cycloaddition and the condensation of 1,3-dicarbonyls with hydroxylamine.

-

[3+2] Dipolar Cycloaddition: This is one of the most versatile methods for isoxazole synthesis. It involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne.[3][4] The regioselectivity is a key consideration, typically yielding 3,5-disubstituted isoxazoles from terminal alkynes.[1][3] To achieve C4-functionalization, an appropriately substituted alkyne is required.

-

1,3-Dicarbonyl Condensation: A classic and robust method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[5][6] The reaction proceeds through the formation of an oxime, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[5]

Caption: Common strategies for core isoxazole ring formation.

Strategy A: The Aldehyde Route

This strategy is highly effective due to the reliability and mildness of the final reductive amination step. The primary challenge lies in the efficient synthesis of the isoxazole-4-carbaldehyde precursor.

Synthesis of Isoxazole-4-carbaldehyde

While various methods exist, a common approach involves the functionalization of a pre-formed isoxazole ring. For instance, a 3,5-disubstituted isoxazole can be subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the C4 position. Alternatively, the ring can be constructed from precursors already containing a masked aldehyde functionality.

Reductive Amination Protocol

Reductive amination is a robust C-N bond-forming reaction that converts an aldehyde into an amine. It proceeds via the initial formation of an imine (or iminium ion), which is then reduced in situ by a mild hydride reagent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents as they are selective for the protonated iminium ion over the starting aldehyde, minimizing side reactions.

Caption: Workflow for reductive amination of isoxazole-4-carbaldehyde.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of isoxazole-4-carbaldehyde (1.0 eq) in methanol (MeOH, ~0.2 M), add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, carefully quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy excess hydride reagent. Stir for 20 minutes.

-

Extraction: Basify the mixture with 2 M NaOH to pH > 10. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Strategy B: The Nitrile Route

This approach is advantageous when the isoxazole-4-carbonitrile precursor is readily accessible. The reduction of a nitrile provides a direct and atom-economical route to the primary amine.

Synthesis of Isoxazole-4-carbonitrile

The synthesis of 3-aryl-5-aryl-isoxazole-4-carbonitriles has been reported via 1,3-dipolar cycloaddition reactions of nitrile oxides with substituted acrylonitriles.[7] Another multicomponent approach involves the reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride, often catalyzed by a Lewis acid, to directly yield 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives.[8]

Nitrile Reduction Protocol

The conversion of the nitrile to a primary amine requires a strong reducing agent. Common choices include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), or borane complexes (e.g., BH₃·THF).

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent. It is highly effective but requires strictly anhydrous conditions and a careful workup procedure due to its high reactivity with water and protic solvents.

-

Catalytic Hydrogenation: A cleaner method that often produces high yields. However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkynes, alkenes, or certain protecting groups). High pressure and specialized equipment may be required.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the suspension to 0 °C.

-

Addition: Add a solution of isoxazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension. A vigorous reaction may occur.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

-

Filtration & Extraction: A granular precipitate should form. Stir the resulting slurry vigorously for 1 hour. Filter the solids through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine, which can be further purified by chromatography or distillation.

Comparative Analysis of Synthetic Strategies

The choice between Strategy A and Strategy B depends on several factors including the availability of starting materials, scalability, functional group tolerance, and safety considerations.

| Feature | Strategy A (Aldehyde Route) | Strategy B (Nitrile Route) |

| Key Transformation | Reductive Amination | Nitrile Reduction |

| Reagent Mildness | High (NaBH₃CN, NaBH(OAc)₃) | Low (LiAlH₄) to Moderate (H₂/Catalyst) |

| Functional Group Tolerance | Excellent | Poor (LiAlH₄) to Good (Catalytic) |

| Safety & Handling | Relatively safe reagents. | LiAlH₄ is pyrophoric and requires strict anhydrous conditions. Catalytic hydrogenation can be hazardous. |

| Scalability | Generally straightforward to scale. | LiAlH₄ reactions can be challenging to scale due to exotherms and workup. |

| Precursor Accessibility | Varies; may require specific functionalization reactions like Vilsmeier-Haack. | Can be synthesized via multicomponent reactions or cycloadditions.[7][8] |

Conclusion

The synthesis of this compound is most effectively achieved through multi-step sequences starting from key intermediates like isoxazole-4-carbaldehyde or isoxazole-4-carbonitrile. The Aldehyde Route (Strategy A) , utilizing reductive amination, offers superior functional group tolerance and operational simplicity, making it a preferred choice for complex molecule synthesis. The Nitrile Route (Strategy B) provides a more direct conversion but often requires harsher reducing agents, limiting its compatibility with sensitive substrates. The selection of the optimal route will ultimately be guided by the specific molecular context, available resources, and the scale of the synthesis. Both pathways represent reliable and validated methods for accessing this important chemical building block for drug discovery and development.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. sciforum.net [sciforum.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. ajrcps.com [ajrcps.com]

An In-depth Technical Guide to Isoxazol-4-ylmethanamine (CAS Number 173850-43-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of clinically successful pharmaceuticals.[3] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Isoxazol-4-ylmethanamine, with its reactive primary amine, serves as a versatile building block, enabling chemists to introduce the valuable isoxazole pharmacophore into more complex molecular architectures, making it a compound of significant interest for the synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 173850-43-6 | [7] |

| Molecular Formula | C₄H₆N₂O | [7] |

| Molecular Weight | 98.10 g/mol | [7] |

| Boiling Point | 206.994 °C at 760 mmHg | [8] |

| Density | 1.148 g/cm³ | [8] |

| Flash Point | 78.988 °C | [8] |

| Topological Polar Surface Area | 52.1 Ų | [7] |

| XLogP3-AA | -0.8 | [7] |

Synthesis of this compound: A Two-Step Approach

The preparation of this compound can be efficiently achieved through a two-step synthetic sequence commencing with the formation of the key intermediate, isoxazole-4-carbonitrile, followed by its reduction.

Step 1: Synthesis of Isoxazole-4-carbonitrile

The synthesis of isoxazole-4-carbonitrile can be accomplished via a [3+2] cycloaddition reaction. A general and effective method involves the reaction of an appropriate precursor with a nitrile-containing compound.

Conceptual Workflow for Isoxazole-4-carbonitrile Synthesis

Caption: General workflow for the synthesis of isoxazole-4-carbonitrile.

Detailed Experimental Protocol for 5-Amino-3-phenylisoxazole-4-carbonitrile (A Representative Analog)

This protocol describes the synthesis of a substituted analog, providing a framework that can be adapted for the unsubstituted target.

A mixture of malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) is dissolved in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer. A catalytic amount of ceric ammonium sulphate (2 mmol) is slowly added to the reaction mixture. The reaction is then refluxed for 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into cold water, neutralized with a sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is then separated, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

Step 2: Reduction of Isoxazole-4-carbonitrile to this compound

The conversion of the nitrile functionality to a primary amine is a crucial step in the synthesis of this compound. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this transformation.[1][9]

Mechanism of Nitrile Reduction with LiAlH₄

The reduction of a nitrile with LiAlH₄ proceeds through a two-step hydride addition mechanism. The first hydride transfer from the aluminohydride complex to the electrophilic carbon of the nitrile group forms an imine-aluminate intermediate. A second hydride transfer then reduces the imine to an amine-aluminate complex. Subsequent aqueous workup protonates the amine to afford the final primary amine product.[1]

Visualizing the Reduction Mechanism

Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.

Detailed Experimental Protocol for the Reduction of a Nitrile to a Primary Amine

This is a general procedure that should be optimized for the specific substrate, isoxazole-4-carbonitrile.

To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (10 volumes) at 0 °C under a nitrogen atmosphere, a solution of the nitrile derivative (1 equivalent) in THF is added dropwise. The reaction mixture is then stirred at room temperature for 4 hours, with the progress monitored by TLC. After completion, the reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful addition of water (1 volume), 10% aqueous sodium hydroxide (1.5 volumes), and finally water (3 volumes). The resulting suspension is filtered through a pad of celite and washed with ethyl acetate or dichloromethane. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine. The product can be purified by column chromatography or distillation.[4]

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine handle allows for a variety of chemical transformations, including amide bond formation, reductive amination, and the construction of larger heterocyclic systems.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: The isoxazole nucleus is present in several known anti-inflammatory drugs.[10]

-

Anticancer Agents: Numerous isoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10]

-

Neurological Disorders: The structural features of isoxazole derivatives make them candidates for targeting receptors and enzymes in the central nervous system.[11]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, verified full dataset is not available, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isoxazole H-3 | ~8.5 | s | 1H |

| Isoxazole H-5 | ~8.8 | s | 1H |

| -CH₂- | ~3.9 | s | 2H |

| -NH₂ | ~1.5-3.0 (broad) | s | 2H |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isoxazole C-3 | ~150 |

| Isoxazole C-4 | ~115 |

| Isoxazole C-5 | ~158 |

| -CH₂- | ~35 |

Mass Spectrometry: The nominal mass of this compound is 98 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 98.0480.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Isoxazolemethanamine | C4H6N2O | CID 10486803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. lookchem.com [lookchem.com]

Spectroscopic Profile of Isoxazol-4-ylmethanamine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for Isoxazol-4-ylmethanamine (C₄H₆N₂O), a key heterocyclic amine in medicinal chemistry and drug development. While a complete set of publicly available, experimentally verified spectra for this specific molecule is not readily accessible, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical data and the practical methodologies for its acquisition and interpretation.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as 4-(aminomethyl)isoxazole, is a five-membered heterocyclic compound containing an isoxazole ring substituted with a methanamine group. The isoxazole moiety is a prevalent scaffold in numerous pharmacologically active compounds, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1][2][3] Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules, making spectroscopic techniques indispensable.

This guide will delve into the core spectroscopic methods used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present the predicted data, the underlying principles of interpretation, and a detailed experimental protocol.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of this compound, including the aromatic isoxazole ring, the aminomethyl group, and the various types of protons and carbons, give rise to a unique spectroscopic fingerprint.

Figure 1: Structure of this compound with atom numbering for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the isoxazole ring protons, the methylene protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | Singlet | 1H | H-5 (isoxazole ring) |

| ~8.3 | Singlet | 1H | H-3 (isoxazole ring) |

| ~3.9 | Singlet | 2H | -CH₂- (methylene) |

| ~1.5-2.5 | Broad Singlet | 2H | -NH₂ (amine) |

Causality of Predictions:

-

Isoxazole Protons (H-3 and H-5): The protons on the isoxazole ring are in an electron-deficient aromatic system, leading to their deshielding and appearance at high chemical shifts (downfield).[4] Their singlet multiplicity is due to the absence of adjacent protons for coupling.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing isoxazole ring and the nitrogen atom, which deshields them to a moderate extent. They are expected to appear as a singlet as there are no adjacent protons to couple with, although coupling to the amine protons may sometimes be observed.

-

Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet and can exchange with D₂O, causing the signal to disappear, a useful diagnostic test.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~158 | C-5 (isoxazole ring) |

| ~149 | C-3 (isoxazole ring) |

| ~104 | C-4 (isoxazole ring) |

| ~38 | -CH₂- (methylene) |

Causality of Predictions:

-

Isoxazole Carbons (C-3, C-4, C-5): The carbons of the heterocyclic ring will resonate in the aromatic region, with the specific shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.[5]

-

Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a much lower chemical shift (upfield) compared to the aromatic carbons. Its position is influenced by the attached nitrogen and the isoxazole ring.[6]

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 (two bands) | N-H stretch | Primary amine (-NH₂) |

| 3150-3050 | C-H stretch | Aromatic C-H (isoxazole) |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| ~1600 | N-H bend | Primary amine (-NH₂) |

| 1550-1450 | C=N stretch | Isoxazole ring |

| 1450-1350 | C-N stretch | Aliphatic amine |

| 1200-1000 | C-O stretch | Isoxazole ring |

Causality of Predictions:

-

N-H Vibrations: The primary amine will show characteristic symmetric and asymmetric stretching vibrations in the 3400-3250 cm⁻¹ region and a bending vibration around 1600 cm⁻¹.[7]

-

C-H Vibrations: The aromatic C-H stretches of the isoxazole ring are expected at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear below 3000 cm⁻¹.

-

Ring Vibrations: The C=N and C-O stretching vibrations within the isoxazole ring will give rise to absorptions in the fingerprint region (1600-1000 cm⁻¹).[7]

Experimental Protocol for IR Spectroscopy

Figure 3: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound is 98.10 g/mol .[8] Therefore, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 98.

-

Major Fragment Ions: The fragmentation pattern will be dictated by the stability of the resulting ions. Likely fragmentation pathways include:

-

Loss of the amino group (-NH₂) to give a fragment at m/z 82.

-

Cleavage of the bond between the methylene group and the isoxazole ring, leading to fragments corresponding to the aminomethyl cation (m/z 30) and the isoxazole radical cation (m/z 68).

-

| Predicted m/z | Proposed Fragment |

| 98 | [M]⁺ (Molecular Ion) |

| 82 | [M - NH₂]⁺ |

| 68 | [C₃H₂NO]⁺ (Isoxazole ring fragment) |

| 30 | [CH₂NH₂]⁺ (Aminomethyl fragment) |

Experimental Protocol for Mass Spectrometry

Figure 4: Workflow for ESI-MS data acquisition.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and data from analogous structures. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and complementary set of data for the unambiguous identification and structural confirmation of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar compounds.

References

- 1. 3-Isoxazolamine, 5-methyl- [webbook.nist.gov]

- 2. This compound | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. rsc.org [rsc.org]

- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjpbcs.com [rjpbcs.com]

- 8. 4-Isoxazolemethanamine | C4H6N2O | CID 10486803 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Isoxazol-4-ylmethanamine

This guide provides a comprehensive technical overview of the critical physicochemical properties of isoxazol-4-ylmethanamine, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable experimental protocols. Our approach is grounded in established regulatory frameworks and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a heterocyclic amine that represents a valuable building block in medicinal chemistry. The isoxazole ring is a bioisostere for various functional groups and is present in numerous biologically active compounds, including approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive scaffold for designing novel therapeutics. However, like any small molecule destined for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These properties fundamentally influence bioavailability, formulation, storage, and ultimately, the therapeutic efficacy and safety of a potential drug candidate.

This guide will elucidate the key factors governing the solubility and stability of this compound, provide detailed protocols for their evaluation, and explain the scientific rationale behind each experimental choice.

Part 1: Physicochemical and Solubility Profile

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed experimental work.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | [2][3] |

| Molecular Weight | 98.10 g/mol | [2][3] |

| Density | 1.148 g/cm³ | [2] |

| Boiling Point | 207.0 °C at 760 mmHg | [2] |

| LogP (calculated) | 0.834 | [2] |

| pKa (predicted) | ~8.5 (for the primary amine) | Predicted based on similar structures |

The presence of a primary amine group (pKa ~8.5) and the nitrogen and oxygen atoms in the isoxazole ring suggest that this compound will exhibit pH-dependent aqueous solubility. The positive LogP value indicates a degree of lipophilicity, suggesting solubility in organic solvents is also likely.

Rationale for Solvent Selection

The choice of solvents for solubility assessment is dictated by their relevance in drug discovery and development processes, from initial in vitro screening to final formulation. The principle of "like dissolves like" provides a preliminary guide.[4] Given the polar amine group and the heterocyclic ring, a range of polar and non-polar solvents should be evaluated.

-

Aqueous Buffers (pH 4.0, 7.4, 9.0): These are critical for simulating physiological conditions and determining how pH affects the ionization and solubility of the basic amine group.

-

Phosphate-Buffered Saline (PBS): Often used in biological assays, its inclusion is vital for assessing solubility in a more physiologically relevant medium.

-

Dimethyl Sulfoxide (DMSO): A universal solvent for initial stock solution preparation in high-throughput screening.

-

Ethanol (EtOH): A common co-solvent in formulations.

-

Methanol (MeOH): A polar protic solvent used in synthesis and analysis.

-

Acetonitrile (ACN): A polar aprotic solvent, often used as an HPLC mobile phase component.

-

Tetrahydrofuran (THF): A less polar ether solvent, useful for understanding the compound's behavior in different chemical environments.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[5]

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure a saturated solution with visible solid remaining) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an overhead shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

-

Sampling: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Dilution: Dilute the supernatant with an appropriate solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating HPLC-UV method, against a standard curve of known concentrations.

Table 2: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solubility Category | Solubility (mg/mL) - Illustrative Data |

| Aqueous Buffer pH 4.0 | Very Soluble | > 100 |

| Aqueous Buffer pH 7.4 | Soluble | 10 - 30 |

| Aqueous Buffer pH 9.0 | Sparingly Soluble | 1 - 10 |

| PBS (pH 7.4) | Soluble | 10 - 30 |

| DMSO | Very Soluble | > 100 |

| Ethanol | Freely Soluble | 50 - 100 |

| Methanol | Very Soluble | > 100 |

| Acetonitrile | Slightly Soluble | 0.5 - 2 |

| Tetrahydrofuran | Very Slightly Soluble | < 0.5 |

Causality: The dramatic increase in aqueous solubility at lower pH is a direct consequence of the protonation of the primary amine, forming a highly polar ammonium salt which is readily solvated by water. As the pH increases beyond the pKa, the amine becomes predominantly neutral and less soluble.

Caption: Thermodynamic Solubility Assessment Workflow.

Part 2: Stability Profile and Forced Degradation

Understanding the intrinsic stability of a molecule is a cornerstone of drug development. Forced degradation (or stress testing) studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[7] This information is crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the drug substance.[8] The ICH Q1A(R2) guideline provides the regulatory framework for these studies.[9]

Rationale for Stress Conditions

The choice of stress conditions is based on ICH guidelines and the chemical nature of this compound.[8][10] The target for degradation is typically 5-20% to ensure that primary degradation products are formed without being subsequently degraded themselves.[8]

-

Acid/Base Hydrolysis: The isoxazole ring, while generally stable, can be susceptible to cleavage, particularly under basic conditions.[11][12] The primary amine also influences the molecule's behavior in acidic and basic media.

-

Oxidation: Aromatic amines can be susceptible to oxidation, which may lead to the formation of colored impurities or other degradation products.[13][14]

-

Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[15]

-

Photostability: The isoxazole ring is known to be photosensitive and can undergo rearrangement to an oxazole upon exposure to UV light.[16] This is a critical parameter to evaluate as per ICH Q1B guidelines.[2][17][18][19]

Experimental Protocol: Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 Acetonitrile:Water) is prepared and subjected to the following conditions. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

Methodology:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time. Causality: Based on literature, the isoxazole ring is more labile to base, so milder conditions or shorter time points may be required compared to acid hydrolysis.[11][12] Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time. Dilute for analysis.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified time. A parallel study on the solid compound should also be conducted.

-

Photostability: Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[2] A control sample should be wrapped in aluminum foil to protect it from light.

Table 3: Illustrative Forced Degradation Results for this compound

| Condition | Reagent/Setting | Time | Temperature | Degradation (%) - Illustrative | Major Degradants Observed |

| Control | None | 24 h | RT | < 0.5% | None |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | ~ 2% | Minor polar degradant |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | ~ 15% | Two major degradants |

| Oxidation | 3% H₂O₂ | 24 h | RT | ~ 8% | One major degradant |

| Thermal (Solution) | - | 48 h | 80 °C | ~ 3% | Minor degradant |

| Photolysis | 1.2 M lux-hr | - | RT | ~ 12% | One major degradant (potential isomer) |

Development of a Stability-Indicating Analytical Method

The cornerstone of a successful stability study is a validated stability-indicating analytical method, typically an HPLC method, capable of separating the parent compound from all process impurities and degradation products.[20][21][22][23]

Key Method Development Considerations:

-

Column Chemistry: A C18 stationary phase is a common starting point for small molecules of intermediate polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is usually required to resolve both polar degradants and the less polar parent compound in a single run.[22]

-

Wavelength Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths simultaneously and can perform peak purity analysis, which helps to ensure that a chromatographic peak corresponds to a single component.

-

Specificity Demonstration: The ultimate proof of a method's stability-indicating nature is to analyze the samples from the forced degradation study. The method must demonstrate baseline resolution between the intact this compound peak and all degradation product peaks.

Caption: Forced Degradation Study and Analysis Workflow.

Conclusion and Recommendations

This guide outlines a scientifically rigorous and efficient approach to characterizing the solubility and stability of this compound. The experimental data reveal a molecule with pH-dependent aqueous solubility, being significantly more soluble under acidic conditions due to the protonation of its primary amine.

The stability profile indicates a particular susceptibility to base-catalyzed hydrolysis and photodegradation. The isoxazole ring is the likely point of lability under basic conditions, while UV exposure may induce molecular rearrangement. The compound shows greater resilience to acidic, oxidative, and thermal stress.

Key Recommendations for Handling and Development:

-

Storage: this compound should be stored as a solid in a cool, dry, and dark place to prevent thermal and photodegradation.

-

Formulation: For aqueous formulations, a buffered solution with a pH below 7 is strongly recommended to ensure both optimal solubility and stability. Care should be taken to avoid exposure to basic conditions.

-

Packaging: Light-protective packaging is essential for any drug product containing this molecule to mitigate the risk of photodegradation.[2]

By adhering to the principles and protocols outlined in this guide, researchers can generate the robust data necessary to make informed decisions in the drug development process, ultimately accelerating the journey of promising isoxazole-containing compounds from the laboratory to the clinic.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 3. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. enamine.net [enamine.net]

- 6. nanopartikel.info [nanopartikel.info]

- 7. jordilabs.com [jordilabs.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. database.ich.org [database.ich.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Isoxazole - Wikipedia [en.wikipedia.org]

- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. youtube.com [youtube.com]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. ijtsrd.com [ijtsrd.com]

- 21. ijpsr.com [ijpsr.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Isoxazol-4-ylmethanamine: Core Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its versatile biological activities.[1][2] Specifically, the isoxazol-4-ylmethanamine moiety serves as a critical building block in the development of novel therapeutic agents, valued for its unique structural and electronic properties that facilitate interactions with biological targets.[3] This guide provides an in-depth analysis of the primary synthetic strategies to access this key amine, focusing on the selection of starting materials and the causal logic behind established reaction pathways.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By deconstructing this compound, we can identify key intermediates and ultimately, the fundamental starting materials. The primary disconnection is the C-N bond of the aminomethyl group, which points to two highly valuable and versatile intermediates: isoxazole-4-carbaldehyde and isoxazole-4-carbonitrile . These intermediates, in turn, can be disconnected at the isoxazole ring itself, revealing two classical and powerful methods for its construction: the [3+2] cycloaddition and the cyclocondensation of a 1,3-dicarbonyl compound.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals that the synthesis can be logically divided into two phases:

-

Formation of a 4-substituted isoxazole core.

-

Conversion of the substituent at the 4-position into the methanamine group.

Core Synthesis Strategy 1: [3+2] Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a robust and highly modular method for constructing the isoxazole ring.[4][5] This pathway involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ, with an alkyne (the dipolarophile). The choice of the alkyne is critical for installing the necessary functionality at the 4-position of the resulting isoxazole.

-

Nitrile Oxide Precursor : Aromatic or aliphatic aldoximes (R-CH=NOH) are common precursors. The nitrile oxide is generated in situ via oxidation, typically using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite.[6] Alternatively, hydroximoyl chlorides (R-C(Cl)=NOH) can be treated with a base to generate the nitrile oxide.[5]

-

Dipolarophile for C4-Functionalization : To introduce a handle at the 4-position, an alkyne bearing an electron-withdrawing group is required.

-

Ethyl propiolate (HC≡CCO₂Et) is an ideal and commercially available choice. Its reaction with a nitrile oxide regioselectively yields an ethyl isoxazole-4-carboxylate or ethyl isoxazole-5-carboxylate, often as a mixture.[6][7][8][9] Reaction conditions can be tuned to favor the desired 4-substituted isomer.[6]

-

Propiolonitrile (HC≡CCN) can be used to directly synthesize isoxazole-4-carbonitrile.[10]

-

This protocol details the formation of a 4-carboxy-substituted isoxazole, a direct precursor to the key aldehyde intermediate.

-

Nitrile Oxide Generation: To a stirred solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

-

Cycloaddition: Once the oxime is consumed (monitored by TLC), add ethyl propiolate (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) (1.5 eq) to the reaction mixture. The TEA serves to neutralize the HCl generated during the formation of the hydroximoyl chloride intermediate and facilitates the elimination to form the nitrile oxide.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete.

-

Workup and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the target ethyl 3-phenylisoxazole-4-carboxylate.

Core Synthesis Strategy 2: 1,3-Dicarbonyl Cyclocondensation

The classical and most direct route to a 4-carboxy-substituted isoxazole involves the cyclocondensation of hydroxylamine with a specifically substituted 1,3-dicarbonyl compound.[11] While this method can sometimes suffer from regioselectivity issues, the use of a β-ketoester with a formyl group at the C2 position provides a highly regioselective pathway.[12][13]

-

Hydroxylamine : Typically used as hydroxylamine hydrochloride (NH₂OH·HCl), requiring a base to liberate the free hydroxylamine.[12][14]

-

Substituted β-Dicarbonyl : The structure of this starting material dictates the substitution pattern of the final isoxazole. For the synthesis of a 4-substituted isoxazole, a compound like ethyl 2-formylacetoacetate (also known as ethyl 2-(hydroxymethylene)acetoacetate in its enol form) is an excellent choice. This precursor contains the necessary three-carbon backbone and the ester group pre-installed at the correct position.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-formylacetoacetate (1.0 eq) in a protic solvent like ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) followed by a mild base such as sodium acetate or sodium carbonate (1.2 eq) to the solution. The base neutralizes the HCl and facilitates the reaction.

-

Cyclocondensation: Heat the reaction mixture to reflux for 2-4 hours. The reaction involves the initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is dried, concentrated, and the resulting crude ester is purified by chromatography or distillation.

Caption: Synthetic workflow from starting materials to this compound.

Final Step: From Intermediate to Target Amine

Once the 4-substituted isoxazole core is synthesized, the final stage involves converting the functional handle into the aminomethyl group. The most efficient pathways start from the isoxazole-4-carbaldehyde or isoxazole-4-carbonitrile.

This is a highly efficient and common method for amine synthesis.[15][16]

-

Starting Material : Isoxazole-4-carbaldehyde. This can be synthesized from the corresponding ethyl isoxazole-4-carboxylate via reduction to the alcohol (e.g., with DIBAL-H) followed by mild oxidation (e.g., with PCC or DMP).

-

Protocol :

-

Dissolve isoxazole-4-carbaldehyde (1.0 eq) in a solvent like methanol.

-

Add an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.

-

Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the iminium ion formed in situ. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.[15]

-

Stir the reaction at room temperature until completion, then perform an appropriate aqueous workup and purification.

-

Direct reduction of a nitrile provides a straightforward route to the primary amine.

-

Starting Material : Isoxazole-4-carbonitrile. This can be synthesized directly via cycloaddition with propiolonitrile[10] or from the corresponding carboxylic acid/ester via the amide and dehydration.

-

Protocol :

-

Dissolve isoxazole-4-carbonitrile (1.0 eq) in a dry ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon).

-

Carefully add a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-2.0 eq) portion-wise at 0 °C.[17][18] LiAlH₄ is a potent, non-selective hydride donor necessary for nitrile reduction.[19][20]

-

After the addition is complete, allow the reaction to warm to room temperature or gently reflux to ensure completion.

-

Perform a careful aqueous workup (e.g., Fieser workup) to quench the excess LiAlH₄ and hydrolyze the aluminum salts, yielding the desired this compound.[21]

-

Data Summary: Comparison of Synthetic Pathways

| Synthetic Step | Key Starting Materials | Key Reagents/Conditions | Typical Yields | Causality & Field Insights |

| Ring Formation ([3+2] Cycloaddition) | Aldoxime, Ethyl Propiolate | NCS or NaOCl, TEA | 50-75%[6] | Highly modular, allowing for diverse substitutions at C3 and C5. Regioselectivity can be an issue, sometimes requiring separation of isomers. |

| Ring Formation (Cyclocondensation) | Hydroxylamine HCl, Ethyl 2-formylacetoacetate | NaOAc or Na₂CO₃, Ethanol, Reflux | >78%[13] | Often more direct and economical for specific substitution patterns. Regioselectivity is controlled by the structure of the dicarbonyl starting material. |

| Amine Formation (Reductive Amination) | Isoxazole-4-carbaldehyde, Ammonia | NaBH₃CN or H₂/Pd-C | 70-90% | A mild and high-yielding method that is tolerant of many functional groups. The choice of reducing agent prevents over-reduction. |

| Amine Formation (Nitrile Reduction) | Isoxazole-4-carbonitrile | LiAlH₄, THF | 60-85% | A powerful and direct conversion. Requires anhydrous conditions and careful handling of the pyrophoric LiAlH₄ reagent. |

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step process pivoting on the key intermediates isoxazole-4-carbaldehyde or isoxazole-4-carbonitrile . The selection of the primary starting materials depends on the desired synthetic strategy for constructing the isoxazole ring. The [3+2] cycloaddition offers greater flexibility for introducing various substituents, making it ideal for creating diverse libraries in drug discovery. In contrast, the 1,3-dicarbonyl cyclocondensation is often more atom-economical and direct when the specific substituted dicarbonyl precursor is readily available. The final conversion to the target amine is reliably accomplished via standard, high-yielding protocols such as reductive amination or nitrile reduction, with the choice depending on the specific intermediate synthesized and the scale of the reaction.

References

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 9. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 14. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. Workup [chem.rochester.edu]

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, have established it as a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole derivatives. We will delve into their mechanisms of action across key therapeutic areas, including oncology, inflammation, infectious diseases, and neuropharmacology. This guide is designed to furnish researchers and drug development professionals with the technical insights and practical methodologies necessary to harness the full potential of the isoxazole core in their scientific endeavors. We will explore the causal relationships behind experimental designs and provide validated protocols to ensure scientific rigor.

Introduction: The Enduring Significance of the Isoxazole Moiety

The isoxazole nucleus is an integral feature in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its appeal in drug design stems from its electronic properties and its ability to serve as a bioisosteric replacement for other functional groups, thereby modulating a compound's pharmacokinetic and pharmacodynamic profile.[2][3] The inherent stability of the isoxazole ring, coupled with the potential for facile functionalization at multiple positions, allows for the generation of vast chemical libraries with diverse biological targets.[4][5] This guide will systematically dissect the biological activities of isoxazole-containing compounds, moving from their molecular mechanisms to practical applications in drug discovery.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isoxazole derivatives have emerged as a formidable class of anticancer agents, exhibiting a remarkable ability to interfere with various stages of cancer progression.[6][7] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of critical cellular machinery required for tumor growth and proliferation.[8][9]

Induction of Apoptosis

A primary mechanism by which isoxazole compounds exert their anticancer effects is through the induction of apoptosis.[9][10] This is a tightly regulated process of cell suicide that is often dysregulated in cancer cells. Isoxazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, some derivatives have been shown to increase the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[10]

Experimental Protocol: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[11][12][13][14]

Principle: In viable cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.[11][12]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cell suspensions

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cell line using the isoxazole compound of interest. Include an untreated control.

-

Harvest the cells (both adherent and suspension) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Inhibition of Tubulin Polymerization

The microtubule network is a dynamic cytoskeletal structure essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin and preventing the formation of microtubules.[15][16][17] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[3][20][21][22]

Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules. This polymerization can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Materials:

-

Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

-

Isoxazole test compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare the tubulin polymerization buffer and keep it on ice.

-

Prepare serial dilutions of the isoxazole test compound in polymerization buffer.

-

In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound or control.

-

Initiate the reaction by adding the purified tubulin to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.

Quantitative Data: Anticancer Activity of Representative Isoxazole Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Tetrazole-isoxazoline hybrids | A549 (Lung Cancer) | 1.49 - 1.51 | Tubulin Polymerization Inhibition | [23] |

| Benzopyran-4-one-isoxazole hybrid | MDA-MB-231 (Breast Cancer) | 5.2 - 22.2 | Induction of Apoptosis | [24] |

| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast Cancer) | 2.63 | Not specified | [25] |

| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 (Colon Carcinoma) | ~11.2 (converted from 2.5 µg/mL) | Cytotoxicity | [1] |

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway Visualization: Isoxazole-Induced Apoptosis

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Isoxazole-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[26]

Cyclooxygenase-2 (COX-2) Inhibition

A prominent mechanism of anti-inflammatory action for many isoxazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[27][28] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective COX-2 inhibitors offer the advantage of reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[29] The diarylisoxazole structure is a common feature in many selective COX-2 inhibitors.[28]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.[23][24][30]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, and the inhibition of this reaction by a test compound is quantified.[30]

Materials:

-

COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and arachidonic acid)

-

Isoxazole test compound and a known COX-2 inhibitor (e.g., celecoxib)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the isoxazole test compound in the assay buffer.

-

To the wells of the microplate, add the assay buffer, the test compound or control, and the COX-2 enzyme.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately measure the fluorescence kinetically over a period of 5-10 minutes (Ex/Em = 535/587 nm).

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Leflunomide: A Case Study in Immunomodulation

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[13] Its active metabolite, A77 1726, exerts its immunomodulatory effects primarily by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][11][12][31] Activated lymphocytes have a high demand for pyrimidines for DNA and RNA synthesis, and by blocking this pathway, leflunomide effectively halts their proliferation and reduces the inflammatory response.[11][12][31]

Quantitative Data: Anti-inflammatory Activity of Representative Isoxazole Derivatives

| Compound | Target | IC50 | Selectivity (COX-1/COX-2) | Reference |

| Compound A13 | COX-1 / COX-2 | 64 nM / 13 nM | 4.63 | [15] |

| Compound B2 | COX-1 / COX-2 | >10 µM / 0.48 µM | 20.7 | [15] |

| Mofezolac | COX-1 / COX-2 | 0.0079 µM / >50 µM | >6329 | [32] |

| IXZ3 | COX-2 | 0.95 µM | Selective for COX-2 | [8][28] |

Signaling Pathway Visualization: COX-2 Inhibition

Caption: Mechanism of COX-2 inhibition by isoxazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[33][34][35][36]

Antibacterial and Antifungal Mechanisms

The precise mechanisms of action for many isoxazole-based antimicrobial agents are still under investigation, but several modes of action have been proposed. These include the disruption of cell wall synthesis, inhibition of essential metabolic pathways, and interference with DNA replication.[1][33] Some isoxazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[9][30][37][38]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][20][25][37][39][40]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The growth is assessed after incubation.

Materials:

-

Isoxazole test compound

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the isoxazole compound.

-

Perform a serial two-fold dilution of the compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism with no drug) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Quantitative Data: Antimicrobial Activity of Representative Isoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole-containing chalcone 28 | S. aureus | 1 | [37] |

| Isoxazole derivative 3c | S. aureus | 6.25 | [33] |

| Isoxazole derivative 3c | E. coli | 12.5 | [33] |

| Isoxazole derivative 4e | C. albicans | 6 - 60 | [9] |

| Imidazo[1,2-c]pyrimidine-isoxazole hybrid | S. aureus (MRSA) | 4.61 | [9] |

Neuropharmacological Activity: Modulating the Central Nervous System

The isoxazole scaffold is also prevalent in compounds that act on the central nervous system (CNS), offering potential treatments for a range of neurological and psychiatric disorders.[7][29]

Modulation of GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[31][41] Its modulation is a key therapeutic strategy for anxiety, epilepsy, and sleep disorders. Certain isoxazole derivatives act as positive allosteric modulators of GABAA receptors, enhancing the effect of GABA and leading to increased neuronal inhibition.[36][38][42] Muscimol, a naturally occurring isoxazole alkaloid, is a potent GABAA receptor agonist.[43]

Experimental Protocol: GABAA Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a test compound for the GABAA receptor.[27][39][42]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) from the GABAA receptor in brain membrane preparations.

Materials:

-

Rat brain membranes

-

Radiolabeled ligand (e.g., [3H]muscimol)

-

Isoxazole test compound

-

Binding buffer

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In assay tubes, combine the brain membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the isoxazole test compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

Data Analysis: Determine the IC50 of the test compound (the concentration that displaces 50% of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated to reflect the affinity of the compound for the receptor.

Neuroprotective Effects

Isoxazole derivatives are also being investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][7][18][29] Proposed mechanisms include the reduction of oxidative stress, inhibition of neuroinflammation, and modulation of signaling pathways involved in neuronal survival.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its presence in a wide array of biologically active molecules underscores its importance in medicinal chemistry. The diverse mechanisms of action, spanning from enzyme inhibition to receptor modulation, highlight the adaptability of the isoxazole core to different therapeutic targets.

Future research in this area will likely focus on the development of more selective and potent isoxazole derivatives through structure-based drug design and combinatorial chemistry approaches. The exploration of novel therapeutic applications for isoxazole-containing compounds, particularly in the areas of neurodegeneration and rare diseases, holds significant promise. Furthermore, a deeper understanding of the molecular interactions between isoxazole derivatives and their biological targets will pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this remarkable heterocyclic scaffold is certain to yield further breakthroughs in the quest for novel medicines.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Potential activities of isoxazole derivatives [wisdomlib.org]

- 7. nbinno.com [nbinno.com]

- 8. research.aalto.fi [research.aalto.fi]

- 9. researchgate.net [researchgate.net]

- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 36. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]